Mesulergine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3/t13-,15+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVHTNZNKOSCNB-YSVLISHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72786-12-0 (mono-hydrochloride) |

Source

|

| Record name | Mesulergine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064795353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046324 |

Source

|

| Record name | Mesulergine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64795-35-3 |

Source

|

| Record name | Mesulergine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64795-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesulergine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064795353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulergine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESULERGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SML95FK06I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Mesulergine (CU-32085): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesulergine (developmental code name CU-32085) is a synthetic ergoline derivative with a complex pharmacological profile, primarily characterized by its potent interaction with serotonin and dopamine receptor systems. This document provides an in-depth technical overview of the pharmacological properties of this compound, consolidating available data on its receptor binding affinity, functional activity, and relevant signaling pathways. Experimental methodologies are detailed to provide a comprehensive understanding for research and drug development applications.

Introduction

This compound is an ergoline compound that has been investigated for various therapeutic applications, including the treatment of Parkinson's disease and hyperprolactinemia.[1] Its clinical development was halted due to adverse findings in preclinical studies.[1] Despite this, this compound remains a valuable pharmacological tool for research due to its distinct receptor interaction profile. It is recognized as a potent serotonin 5-HT2 receptor antagonist and a dopamine D2 receptor partial agonist.[2] This dual activity makes it a subject of interest for understanding the interplay between serotonergic and dopaminergic neurotransmission.

Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors has been characterized through radioligand binding assays. The following table summarizes the available quantitative data, primarily dissociation constants (Kd) and inhibition constants (Ki).

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Kd (nM) | Ki (nM) | pKi | Reference |

| Serotonin Receptors | |||||||

| 5-HT2 | Rat | Cerebral Cortex | [3H]this compound | 1.9 | [3] | ||

| 5-HT2A | Human (cloned) | 174 | [2] | ||||

| 5-HT2A | Rat | Cortex | 8.52 | ||||

| 5-HT2C | Human (transfected cells) | COS-7 | [3H]this compound | 0.64 | |||

| 5-HT2C | NIH 3T3 cells | [3H]this compound | 4.7 | ||||

| 5-HT7 | Rat | Brain | [3H]this compound | 8.0±0.04 | |||

| 5-HT7 | Guinea-pig | Ileum | [3H]this compound | 7.9±0.11 | |||

| Dopamine Receptors | |||||||

| D2-like | Rat | Neuroleptics | ~95* |

*Note: The affinity for dopamine receptors is reported to be approximately 50 times weaker than its affinity for serotonin-2 receptors (Kd = 1.9 nM).

Experimental Protocols

Radioligand Binding Assays

The binding affinity of this compound to various receptors is primarily determined using radioligand binding assays. A general protocol is outlined below.

Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand (e.g., [3H]this compound) or the inhibition constant (Ki) of an unlabeled competitor (this compound) for a specific receptor.

Materials:

-

Tissue/Cell Preparation: Homogenates of specific brain regions (e.g., rat cerebral cortex) or membranes from cells expressing the receptor of interest (e.g., transfected COS-7 or NIH 3T3 cells).

-

Radioligand: A tritiated form of the ligand, such as [3H]this compound.

-

Unlabeled Ligands: For competition assays, a range of concentrations of the unlabeled test compound (this compound) and a compound to define non-specific binding.

-

Assay Buffer: Typically a Tris-based buffer with appropriate ions (e.g., MgCl2).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in the assay buffer.

-

Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of either buffer (for total binding) or a high concentration of an unlabeled competing ligand (for non-specific binding). For competition assays, varying concentrations of the unlabeled test compound are included.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For saturation experiments, the Kd and Bmax (receptor density) are determined by non-linear regression analysis of the specific binding data. For competition experiments, the IC50 (concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Workflow for a Radioligand Binding Assay

Caption: Workflow of a typical radioligand binding experiment.

Signaling Pathways

This compound exerts its effects by modulating the activity of G-protein coupled receptors (GPCRs). Its antagonist and partial agonist properties translate to distinct effects on downstream signaling cascades.

Serotonin 5-HT2C Receptor Antagonism

The 5-HT2C receptor is a Gq/11-coupled GPCR. Activation of this receptor by its endogenous ligand, serotonin, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC). As an antagonist, this compound binds to the 5-HT2C receptor but does not activate it, thereby blocking the effects of serotonin and preventing the downstream signaling cascade.

Signaling Pathway for 5-HT2C Receptor Antagonism by this compound

Caption: this compound blocks serotonin-induced 5-HT2C receptor signaling.

Dopamine D2 Receptor Partial Agonism

Dopamine D2 receptors are coupled to Gi/o proteins. When activated by dopamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a partial agonist, this compound binds to the D2 receptor and elicits a response that is lower than that of the full agonist, dopamine. In the absence of dopamine, this compound will have a net agonistic effect. However, in the presence of high concentrations of dopamine, it will act as a functional antagonist by competing with dopamine for the receptor and producing a smaller effect.

Signaling Pathway for Dopamine D2 Receptor Partial Agonism by this compound

Caption: this compound as a partial agonist at the dopamine D2 receptor.

In Vivo Pharmacology

In vivo studies in animal models have revealed some of the physiological and behavioral effects of this compound.

-

Feeding Behavior: In rats, this compound has shown a dual effect on diet selection. Short-term administration can increase food intake, potentially due to its combined serotonergic antagonist and dopaminergic agonist properties. In contrast, long-term administration may lead to a decrease in the consumption of highly palatable food.

-

Cognitive Function: Studies in rats have suggested that this compound can reverse memory deficits induced by the 5-HT2C receptor agonist m-CPP, highlighting the role of 5-HT2C receptor antagonism in cognitive processes.

-

Endocrine Effects: As a dopamine agonist, this compound has been shown to suppress prolactin secretion in humans, which was the basis for its investigation as a treatment for hyperprolactinemia.

Conclusion

This compound (CU-32085) possesses a multifaceted pharmacological profile, acting as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors and a partial agonist at dopamine D2 receptors. This profile has been elucidated through a combination of in vitro binding and functional assays, as well as in vivo studies. The detailed understanding of its mechanism of action, receptor affinities, and effects on signaling pathways makes this compound a valuable research tool for dissecting the complex roles of the serotonergic and dopaminergic systems in various physiological and pathological processes. The experimental protocols and data presented in this guide are intended to support further research and development efforts in the field of neuropharmacology.

References

Mesulergine as a Serotonin 5-HT2A and 5-HT2C Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mesulergine's pharmacological profile as a serotonin 5-HT2A and 5-HT2C receptor antagonist. It includes detailed information on its binding affinity, functional antagonism, the signaling pathways of the target receptors, and relevant experimental protocols.

Introduction

This compound is an ergoline derivative that has been characterized as a potent antagonist at serotonin 5-HT2 receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. Its interaction with these receptors has been a subject of interest in neuropharmacology. This document serves as a technical resource for researchers investigating the properties and applications of this compound. While it demonstrates high affinity for 5-HT2C receptors, it also interacts with 5-HT2A and other receptors, a factor to consider in experimental design.[1]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki/Kd) and functional potencies (IC50/pA2) of this compound for the 5-HT2A and 5-HT2C receptors, compiled from various in vitro studies.

Table 1: this compound Binding Affinity Data

| Receptor | Radioligand | Tissue/Cell Line | Species | Ki (nM) | Kd (nM) | Reference |

| 5-HT2A | [3H]this compound | Rat Cerebral Cortex | Rat | 1.9 | [2] | |

| 5-HT2A | Not Specified | Cloned Human 5-HT2A Receptors | Human | 174 | [3] | |

| 5-HT2A | Not Specified | Rat Cortex | Rat | 8.52 | [3] | |

| 5-HT2C | [3H]this compound | COS-7 Cells (transiently transfected) | Not Specified | 0.57 ± 0.12 | [4] | |

| 5-HT2C | [3H]this compound | COS-7 Cells (transiently transfected) | Not Specified | 0.64 | ||

| 5-HT2C | [3H]this compound | HEK293 Cells (co-transfected) | Not Specified | Not Specified |

Table 2: this compound Functional Antagonism Data

| Receptor | Assay Type | Agonist | Functional Response Measured | Cell Line | pA2 | IC50 (nM) | Reference |

| 5-HT2A/2C | In vivo | m-Chlorophenylpiperazine (mCPP) | Reversal of memory deficits | Rat | Not Applicable | Not Specified |

Signaling Pathways

Both 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Experimental Protocols

Radioligand Binding Assay for 5-HT2C Receptor

This protocol is adapted from studies using [3H]-mesulergine to determine binding affinity to the 5-HT2C receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound at the 5-HT2C receptor, or to determine the inhibition constant (Ki) of a test compound.

Materials:

-

Cell membranes from a source expressing the 5-HT2C receptor (e.g., transfected HEK293 or COS-7 cells).

-

[3H]-Mesulergine (radioligand).

-

Non-specific binding agent (e.g., 100 µM methysergide).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

-

Assay Setup: In test tubes or a 96-well plate, combine:

-

A fixed amount of cell membrane preparation.

-

For saturation binding: Increasing concentrations of [3H]-mesulergine. For competition binding: A fixed concentration of [3H]-mesulergine (typically near its Kd) and increasing concentrations of the unlabeled test compound.

-

For non-specific binding determination, add a high concentration of an appropriate unlabeled ligand (e.g., 100 µM methysergide).

-

Bring the final volume to a fixed amount with assay buffer.

-

-

Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of a competing ligand.

-

Non-specific Binding: Radioactivity in the presence of a high concentration of an unlabeled ligand.

-

Specific Binding: Total Binding - Non-specific Binding.

-

For saturation experiments, plot specific binding against the concentration of [3H]-mesulergine and fit to a one-site binding model to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

This protocol provides a general framework for measuring the antagonist effect of this compound on 5-HT2A/2C receptor-mediated inositol phosphate accumulation.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced IP accumulation.

Materials:

-

Cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Cell culture medium.

-

[3H]-myo-inositol.

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl).

-

5-HT2A/2C receptor agonist (e.g., serotonin).

-

Test compound (this compound).

-

Lysis buffer.

-

Anion exchange chromatography columns.

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture and Labeling: Plate cells in multi-well plates and grow to near confluence. Label the cells by incubating them overnight with medium containing [3H]-myo-inositol.

-

Pre-incubation: Wash the cells with buffer and pre-incubate with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Antagonist Treatment: Add various concentrations of this compound to the wells and incubate for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80-EC90) to the wells and incubate for 30-60 minutes at 37°C.

-

Cell Lysis and IP Extraction: Terminate the stimulation by aspirating the medium and lysing the cells.

-

Purification of IPs: Separate the total inositol phosphates from free [3H]-inositol using anion exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted IP fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of the agonist response against the concentration of this compound and fit to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced calcium mobilization.

Materials:

-

Cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

5-HT2A/2C receptor agonist (e.g., serotonin).

-

Test compound (this compound).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed cells into black-walled, clear-bottom microplates and allow them to attach overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

-

Antagonist Pre-incubation: Wash the cells and pre-incubate with various concentrations of this compound for a defined period.

-

Measurement of Calcium Flux: Place the plate in a fluorescence plate reader. Add a fixed concentration of the agonist to the wells and immediately begin recording the fluorescence intensity over time to capture the transient calcium response.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced calcium response against the concentration of this compound and fit to a four-parameter logistic equation to determine the IC50 value.

In Vivo DOI-Induced Head-Twitch Response (HTR) Assay

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation. Antagonism of this response can be used to assess the in vivo efficacy of 5-HT2A antagonists.

Objective: To evaluate the ability of this compound to antagonize the HTR induced by the 5-HT2A agonist, DOI.

Materials:

-

Male mice (e.g., C57BL/6J strain).

-

(±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI).

-

This compound.

-

Vehicle solutions for both drugs.

-

Observation chambers.

Procedure:

-

Acclimation: Acclimate the mice to the experimental room and observation chambers.

-

Pre-treatment: Administer this compound (e.g., 1 or 3 mg/kg, intraperitoneally) or vehicle to the mice.

-

Agonist Administration: After a specified pre-treatment time, administer DOI (e.g., 1-2.5 mg/kg, intraperitoneally) or vehicle. A dose-response curve for DOI can be established, with maximal HTR typically observed between 1 to 10 mg/kg.

-

Observation: Immediately after DOI administration, place the mice individually into the observation chambers and record the number of head twitches over a defined period (e.g., 20-30 minutes).

-

Data Analysis: Compare the number of head twitches in the this compound-pretreated groups to the vehicle-pretreated, DOI-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in HTRs in the this compound group indicates in vivo 5-HT2A antagonism.

Conclusion

This compound is a valuable pharmacological tool for studying 5-HT2A and 5-HT2C receptors. Its high affinity, particularly for the 5-HT2C receptor, and its antagonist properties make it suitable for a range of in vitro and in vivo investigations. Researchers should, however, remain mindful of its interactions with other receptors when interpreting experimental results. The protocols and data presented in this guide are intended to facilitate the design and execution of rigorous pharmacological studies involving this compound.

References

- 1. [3H]-Mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]this compound, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Mesulergine: A Technical Guide to its Chemical Properties and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesulergine, also known by its developmental code name CU-32085, is a synthetic ergoline derivative that has been investigated for its potential therapeutic applications, including the treatment of Parkinson's disease and hyperprolactinemia.[1] Although it was never commercially marketed, its complex pharmacology, characterized by interactions with multiple dopamine and serotonin receptor subtypes, makes it a valuable tool for neuropharmacological research. This document provides a comprehensive overview of this compound's chemical structure, IUPAC name, pharmacological data, experimental protocols used for its characterization, and its engagement with key signaling pathways.

Chemical Structure and IUPAC Name

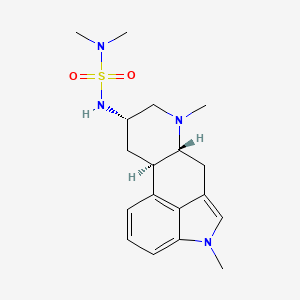

This compound is a complex heterocyclic molecule belonging to the ergoline family.

Chemical Structure:

Image source: Wikimedia Commons

IUPAC Name: N'-(1,6-dimethylergolin-8α-yl)-N,N-dimethylsulfamide[2]

A more systematic IUPAC name is (6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline.

Pharmacological Data

This compound exhibits a multifaceted pharmacological profile, acting as a partial agonist at dopamine D2-like receptors and an antagonist at several serotonin receptor subtypes.[3][4] The following table summarizes key quantitative data on its binding affinity and functional potency at various receptors.

| Receptor | Parameter | Value | Species/Tissue | Reference |

| Serotonin 5-HT2A | pA2 | 9.1 | Not Specified | Tocris Bioscience |

| Serotonin 5-HT2C | pA2 | 9.1 | Not Specified | Tocris Bioscience |

| Serotonin 5-HT2C | KD | 0.57 ± 0.12 nM | COS-7 cells | [5] |

| Serotonin 5-HT2C | KD | 4.7 ± 0.7 nM | NIH 3T3 cells | |

| Serotonin 5-HT2C | Bmax | 6800 ± 1000 pmol/g protein | NIH 3T3 cells | |

| Serotonin 5-HT7 | pKD | 8.0 ± 0.04 | Rat Brain | |

| Serotonin 5-HT7 | Bmax | 9.9 ± 0.3 fmol/mg protein | Rat Brain | |

| Dopamine D2-like | Ki | 8 nM | Not Specified | Tocris Bioscience |

| Serotonin-2 (general) | KD | 1.9 nM | Rat cerebral cortex | |

| Serotonin-2 (general) | Bmax | 11.3 pM/g tissue | Rat cerebral cortex |

Experimental Protocols

The characterization of this compound's pharmacological profile has primarily been achieved through radioligand binding assays. These assays are fundamental in determining the affinity (KD, Ki) and density (Bmax) of receptors in a given tissue or cell line.

Radioligand Binding Assays

Radioligand binding assays are a sensitive and quantitative method for studying receptor-ligand interactions. Tritiated this compound, [3H]this compound, is commonly used as the radioligand to label serotonin and dopamine receptors.

General Protocol for Saturation Binding Assay:

This protocol is a generalized procedure based on common practices in the field and information from various sources.

-

Membrane Preparation:

-

Target tissue (e.g., rat cerebral cortex) or cells expressing the receptor of interest are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.

-

-

Assay Incubation:

-

Aliquots of the membrane preparation are incubated with increasing concentrations of [3H]this compound in a multi-well plate.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., risperidone).

-

The incubation is carried out at a specific temperature (e.g., 27°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

-

Data Analysis:

-

The specific binding data is plotted against the concentration of [3H]this compound.

-

The equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the saturation curve.

-

General Protocol for Competition Binding Assay:

This protocol allows for the determination of the affinity (Ki) of an unlabeled compound for the receptor.

-

Assay Setup:

-

A fixed concentration of [3H]this compound (typically at or below its KD value) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixture.

-

-

Incubation, Filtration, and Quantification:

-

These steps are performed as described in the saturation binding assay protocol.

-

-

Data Analysis:

-

The specific binding of [3H]this compound is plotted against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Signaling Pathways

This compound exerts its pharmacological effects by modulating intracellular signaling cascades through its interaction with G-protein coupled receptors (GPCRs).

Dopamine D2-like Receptor Signaling (Partial Agonism)

Dopamine D2-like receptors (D2, D3, and D4) are predominantly coupled to the Gi/o family of G-proteins. As a partial agonist, this compound is expected to produce a submaximal response compared to a full agonist like dopamine.

Caption: this compound's partial agonism at D2 receptors leads to Gαi/o activation, inhibiting adenylyl cyclase.

Serotonin 5-HT2A/2C Receptor Signaling (Antagonism)

Serotonin 5-HT2A and 5-HT2C receptors are primarily coupled to the Gq/11 family of G-proteins. As an antagonist, this compound blocks the binding of the endogenous agonist serotonin, thereby inhibiting the downstream signaling cascade.

Caption: this compound antagonizes 5-HT2A/2C receptors, blocking serotonin-induced Gαq/11 activation.

Conclusion

This compound is a pharmacologically complex ergoline with significant activity at both dopaminergic and serotonergic receptors. Its distinct profile as a D2-like partial agonist and a potent 5-HT2 antagonist has made it a subject of considerable research interest. The data and protocols outlined in this guide provide a foundational understanding of this compound's chemical and pharmacological properties, which can inform further research into the roles of these receptor systems in health and disease.

References

- 1. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]this compound, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Ergoline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Early Clinical Trials of Mesulergine for Parkinson's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesulergine (CU 32-085) is an ergoline derivative that was investigated in the 1980s as a potential therapeutic agent for Parkinson's disease. As a dopamine agonist, it showed initial promise in alleviating the motor symptoms of the disease. This technical guide provides an in-depth overview of the early clinical trials of this compound, summarizing the available data on its efficacy, safety, and mechanism of action. It is important to note that the clinical development of this compound was discontinued due to safety concerns observed in preclinical studies, specifically sex and species-specific histological alterations in rats.[1][2] Consequently, the available data from these early trials are limited.

Mechanism of Action

This compound's primary mechanism of action is as a dopamine D2 receptor agonist.[1][3] By stimulating post-synaptic D2 receptors in the striatum, it mimics the effect of dopamine, thereby compensating for the depleted dopamine levels characteristic of Parkinson's disease. In addition to its dopaminergic activity, this compound has been identified as a serotonin 5-HT2A and 5-HT2C receptor antagonist.[4] This dual action may have contributed to its observed effects on motor symptoms and its side effect profile.

Signaling Pathways

The therapeutic effects of this compound in Parkinson's disease are primarily attributed to its agonistic activity at dopamine D2 receptors, while its antagonist activity at serotonin 5-HT2A receptors may also play a role. The following diagrams illustrate the putative signaling pathways modulated by this compound.

References

Mesulergine's Therapeutic Potential in Prolactin-Secreting Pituitary Adenomas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolactin-secreting pituitary adenomas, or prolactinomas, are the most common type of hormone-secreting pituitary tumors. The primary treatment modality for these tumors is medical, utilizing dopamine agonists to suppress prolactin secretion and reduce tumor size.[1][2] This technical guide provides an in-depth review of Mesulergine, an ergoline derivative, and its effects on prolactin-secreting pituitary adenomas. We will delve into its mechanism of action, clinical efficacy, and side effect profile, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols from key studies are outlined, and mandatory visualizations of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's role in the management of hyperprolactinemia.

Introduction to this compound and its Clinical Context

This compound is a dopamine agonist that has been investigated for its efficacy in treating hyperprolactinemia, a condition characterized by elevated prolactin levels, often caused by prolactinomas.[3] Like other dopamine agonists, this compound's therapeutic effect is primarily mediated through its interaction with dopamine D2 receptors on pituitary lactotrophs, the cells responsible for prolactin production.[4] Clinical studies have positioned this compound as an alternative to bromocriptine, another ergot-derived dopamine agonist, particularly in patients who experience significant side effects with the latter.

Mechanism of Action

This compound exhibits a unique pharmacological profile. It is believed to function as a prodrug, with its therapeutic dopaminergic effects being carried out by an active metabolite. The parent compound, this compound itself, has been shown to possess dopamine receptor blocking activity, which may contribute to its favorable side-effect profile by mitigating some of the common adverse effects associated with dopamine agonists.

The primary mechanism of action for the active metabolite of this compound is the stimulation of dopamine D2 receptors on the lactotroph cells of the anterior pituitary. This activation initiates an intracellular signaling cascade that leads to the inhibition of prolactin synthesis and release.

Signaling Pathway of Dopamine D2 Receptor Activation

The binding of a dopamine agonist like the active metabolite of this compound to the D2 receptor, a G-protein coupled receptor, triggers a series of intracellular events. The D2 receptor is coupled to an inhibitory G-protein (Gi/Go). Upon activation, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, which in turn reduces the phosphorylation of transcription factors involved in the expression of the prolactin gene. Furthermore, D2 receptor activation can also lead to the opening of potassium channels and the closing of calcium channels, which hyperpolarizes the cell membrane and reduces calcium influx, respectively. Both of these effects contribute to the inhibition of prolactin exocytosis.

Quantitative Data on Clinical Efficacy and Safety

Several clinical studies have evaluated the efficacy and safety of this compound in patients with hyperprolactinemia and prolactinomas. The following tables summarize the quantitative findings from these key studies.

Table 1: Efficacy of this compound in Reducing Prolactin Levels

| Study | Patient Population | N | Dosage Range (mg/day) | Treatment Duration | Outcome on Prolactin Levels |

| Coelingh Bennink et al. (1983) | Hyperprolactinemia | 6 | 0.5 (single dose) | Crossover study | 0.5 mg this compound had a similar prolactin release-inhibiting effect as 2.5 mg bromocriptine. |

| Crosignani et al. (1986) | Pathological hyperprolactinemia | 37 | 0.5 - 5 | Not specified | Effectiveness in suppressing hyperprolactinemia was equivalent to bromocriptine. 0.5 mg was sufficient in 16 patients. |

| Jacobs et al. (1985) | Hyperprolactinemia (22 women, 5 men) | 27 | Not specified | Not specified | Serum prolactin was substantially lowered in 10 women. Substantial falls in serum prolactin in male patients. |

Table 2: Effect of this compound on Tumor Size

| Study | Patient Population | N (with tumor assessment) | Dosage Range (mg/day) | Treatment Duration | Outcome on Tumor Size |

| Coelingh Bennink et al. (1983) | Suspected PRL-secreting pituitary adenomas | 3 | 1 - 2 | 12 - 15 months | Shrinkage of a pituitary tumor in two of three subjects. |

| Crosignani et al. (1986) | Macroprolactinoma | 2 | 0.5 - 5 | Not specified | Tumor shrinkage was ascertained in two cases. |

| Jacobs et al. (1985) | Hyperprolactinemia (male patients) | Not specified | Not specified | Not specified | Evidence of tumor shrinkage in male patients. |

Table 3: Clinical Outcomes and Side Effect Profile of this compound

| Study | Patient Population | N | Dosage Range (mg/day) | Treatment Duration | Clinical Outcomes and Side Effects |

| Coelingh Bennink et al. (1983) | Hyperprolactinemia (crossover with bromocriptine) | 6 | 0.5 (single dose) | Crossover study | 0.5 mg this compound induced fewer side effects than 2.5 mg bromocriptine. |

| Coelingh Bennink et al. (1983) | Bromocriptine-intolerant patients with suspected PRL-secreting pituitary adenomas | 6 | 1 - 2 | 20 months | This compound did not induce side effects. Cessation of galactorrhea and resumption of normal menstrual cycles in five subjects. |

| Crosignani et al. (1986) | Pathological hyperprolactinemia | 37 | 0.5 - 5 | Not specified | Side-effects were similar in nature and frequency to those induced by bromocriptine and seemed to be dose-dependent. Can be avoided by slowly increasing the dose. Recovery of gonadal functions was equivalent to bromocriptine. |

| Jacobs et al. (1985) | Hyperprolactinemia (22 women) | 22 | Not specified | Not specified | Twelve women stopped treatment due to side-effects (usually nausea and vomiting) or inadequate responses. Side-effects were generally similar to bromocriptine. |

Experimental Protocols

The following sections outline the generalized methodologies employed in the clinical investigation of this compound for prolactin-secreting pituitary adenomas, based on the available literature.

Patient Selection

-

Inclusion Criteria: Patients with a diagnosis of hyperprolactinemia, with or without radiological evidence of a pituitary adenoma. In some studies, patients who were intolerant to bromocriptine were specifically recruited.

-

Exclusion Criteria: Standard exclusion criteria for clinical trials, including pregnancy, severe renal or hepatic impairment, and known hypersensitivity to ergot derivatives.

Treatment Regimen

-

Dosage: The daily dosage of this compound typically ranged from 0.5 mg to 5 mg.

-

Administration: The drug was administered orally. To minimize side effects, a gradual dose titration was often employed, starting with a low dose and slowly increasing to the therapeutic level.

-

Duration: Treatment duration in the cited studies varied from single-dose crossover studies to long-term treatment for up to 20 months.

Efficacy and Safety Assessments

-

Prolactin Level Measurement: Serum prolactin levels were measured at baseline and at regular intervals throughout the studies. The most commonly cited method for prolactin measurement in the era of these studies was radioimmunoassay (RIA). Modern prolactin assays are typically two-site immunoassays.

-

Tumor Size Assessment: Tumor size was evaluated at baseline and at follow-up using imaging techniques such as computed tomography (CT) scans or magnetic resonance imaging (MRI).

-

Clinical Symptom Monitoring: Clinical signs and symptoms of hyperprolactinemia, such as galactorrhea, amenorrhea, and infertility, were monitored throughout the treatment period.

-

Safety Monitoring: Adverse events were recorded at each study visit. Routine blood parameters were also monitored to assess for any systemic toxicity.

Experimental Workflow

The following diagram illustrates a generalized workflow for a clinical trial investigating the effect of this compound on prolactin-secreting pituitary adenomas.

Discussion and Future Directions

The available data suggest that this compound is an effective dopamine agonist for the treatment of hyperprolactinemia and can induce tumor shrinkage in patients with prolactin-secreting pituitary adenomas. Its efficacy appears to be comparable to that of bromocriptine, with a potentially better side-effect profile in some patients. The unique proposed mechanism of action, involving an active metabolite and a parent compound with dopamine antagonist properties, warrants further investigation to fully elucidate its pharmacological properties.

However, it is important to note that the clinical data on this compound is relatively dated, and most studies involved small patient cohorts. There is a lack of large-scale, randomized controlled trials comparing this compound to newer, more potent, and better-tolerated dopamine agonists like cabergoline. Future research could focus on:

-

Pharmacokinetic and pharmacodynamic studies to identify the active metabolite(s) of this compound and characterize their binding affinities for dopamine receptor subtypes.

-

In vitro studies on human prolactinoma cell cultures to further investigate the intracellular signaling pathways modulated by this compound and its metabolites.

-

Well-designed clinical trials comparing the efficacy, safety, and long-term outcomes of this compound with current first-line dopamine agonists.

Conclusion

This compound has demonstrated efficacy in the medical management of prolactin-secreting pituitary adenomas by effectively lowering prolactin levels and reducing tumor size. Its distinct pharmacological profile may offer a therapeutic advantage in terms of tolerability for certain patients. While the existing data are promising, further research is necessary to establish its place in the current therapeutic armamentarium for prolactinomas, particularly in comparison to newer generation dopamine agonists. This guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers and drug development professionals in the field of neuroendocrinology.

References

In vitro binding affinity of [3H]mesulergine to serotonin receptors

An In-Depth Technical Guide on the In Vitro Binding Affinity of [3H]Mesulergine to Serotonin Receptors

Introduction

This compound, an ergoline derivative, is a significant pharmacological tool used in neuroscience research, primarily for its interaction with serotonin (5-HT) receptors. [3H]this compound, its radiolabeled form, serves as a crucial radioligand in in vitro binding assays to characterize and quantify serotonin receptors in various tissues and cell lines. Its high affinity and selectivity for specific 5-HT receptor subtypes, particularly the 5-HT2 and 5-HT7 families, make it invaluable for receptor mapping, drug screening, and understanding the neuropharmacological basis of various physiological and pathological processes. This guide provides a comprehensive overview of the in vitro binding characteristics of [3H]this compound, detailed experimental protocols, and the associated signaling pathways.

Data Presentation: [3H]this compound Binding Affinity

The following table summarizes the quantitative binding parameters of [3H]this compound to various serotonin receptors as determined by in vitro radioligand binding assays.

| Receptor Subtype | Tissue/Cell Line | Kd (nM) | pKD | Bmax | Reference |

| 5-HT2 | Rat Cerebral Cortex | 1.9 | - | 11.3 pM/g tissue | [1] |

| 5-HT2C | NIH 3T3 Cells | 4.7 ± 0.7 | - | 6,800 ± 1,000 pmol/g protein | [2] |

| 5-HT2C | COS-7 Cells (transfected) | 0.57 ± 0.12 | - | - | [3] |

| 5-HT7 | Rat Brain | ~10 | 8.0 ± 0.04 | 9.9 ± 0.3 fmol/mg protein | [4] |

| 5-HT7 | Guinea-pig Ileum | ~12.6 | 7.9 ± 0.11 | 21.5 ± 4.9 fmol/mg protein | [4] |

Note: Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, indicating binding affinity (a lower Kd signifies higher affinity). Bmax (maximum binding capacity) reflects the density of receptors in the sample.

Experimental Protocols: Radioligand Binding Assay

The characterization of [3H]this compound binding is typically achieved through radioligand binding assays. Below is a detailed, generalized methodology based on standard laboratory practices.

Membrane Preparation

This initial step aims to isolate the cell membranes containing the target receptors from tissue or cultured cells.

-

Homogenization : Frozen tissue or washed cells are homogenized in approximately 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) often supplemented with a protease inhibitor cocktail to prevent protein degradation.

-

Centrifugation : The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.

-

Washing : The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away cytosolic components.

-

Storage : The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.

Binding Assay

The assay is performed to measure the specific binding of [3H]this compound to the receptors.

-

Incubation : The assay is typically conducted in 96-well plates. To each well, the following are added:

-

Membrane preparation (e.g., 50-120 µg of tissue protein).

-

[3H]this compound at various concentrations for saturation experiments, or at a fixed concentration (near the Kd) for competition experiments.

-

For determining non-specific binding, a high concentration of a competing, non-labeled ligand (e.g., 10 µM unlabeled this compound or mianserin) is added to a parallel set of wells.

-

Buffer to reach the final incubation volume (e.g., 250 µL).

-

-

Masking Ligands : When studying receptors like 5-HT7, "masking" drugs are essential. Since this compound also binds with high affinity to 5-HT2A, 5-HT2C, and dopamine D2 receptors, specific antagonists for these other sites (e.g., cinanserin, raclopride) are added to the incubation mixture to ensure [3H]this compound only labels the 5-HT7 receptor.

-

Equilibrium : The plates are incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.

Filtration and Counting

This step separates the receptor-bound radioligand from the unbound radioligand.

-

Rapid Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand.

-

Washing : The filters are immediately washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, corresponding to the amount of bound [3H]this compound, is then quantified using a scintillation counter.

Data Analysis

-

Specific Binding : This is calculated by subtracting the non-specific binding (measured in the presence of excess unlabeled ligand) from the total binding.

-

Saturation Analysis : Data from saturation experiments (where the concentration of [3H]this compound is varied) are analyzed using non-linear regression to determine the Kd and Bmax values.

-

Competition Analysis : Data from competition experiments (where the concentration of a competing unlabeled drug is varied) are used to calculate the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps involved in a typical in vitro radioligand binding assay using [3H]this compound.

Serotonin Receptor Signaling Pathways

[3H]this compound shows high affinity for 5-HT2 and 5-HT7 receptor families, which utilize distinct signal transduction pathways.

The 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C) primarily couples to Gq/11 proteins.

The 5-HT7 receptor couples to Gs proteins to stimulate the production of cyclic AMP (cAMP).

References

- 1. [3H]this compound, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential radioligand binding properties of [3H]5-hydroxytryptamine and [3H]this compound in a clonal 5-hydroxytryptamine1C cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [3H]-Mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]

History of Mesulergine development and reasons for discontinuation

An In-depth Technical Guide to the Development and Discontinuation of Mesulergine

Abstract

This compound (developmental code name CU-32085) is a synthetic ergoline derivative that was the subject of clinical investigation for the treatment of Parkinson's disease and hyperprolactinemia.[1] As a compound with a complex pharmacodynamic profile, it demonstrated potent interactions with both dopaminergic and serotonergic receptor systems. Despite showing promise in early clinical studies, its development was ultimately halted. This technical guide provides a comprehensive overview of the development history of this compound, its pharmacodynamic properties, the experimental protocols used in its evaluation, and a detailed analysis of the reasons leading to its discontinuation.

Introduction

This compound is an N,N-dimethylsulfamide derivative of an ergoline, a chemical class known for its diverse pharmacological activities.[1] The development of this compound was driven by the need for novel therapeutic agents for neurological and endocrine disorders. Its primary therapeutic targets were Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency, and hyperprolactinemia, a condition of elevated prolactin levels often treated with dopamine agonists.[1][2] This document serves as a technical resource for researchers and professionals in drug development, detailing the scientific journey of this compound from its promising inception to its eventual termination.

Development History and Rationale

The development of this compound was rooted in the established therapeutic utility of dopamine agonists in managing Parkinson's disease and hyperprolactinemia. The rationale was to create a potent dopamine D2 receptor agonist. Early investigations revealed its dual action on both dopamine and serotonin receptors, suggesting a more complex mechanism of action that could offer a unique therapeutic profile.[3] this compound entered clinical trials for Parkinson's disease; however, its development was prematurely terminated.

The logical flow of this compound's development and discontinuation is illustrated in the following diagram.

Pharmacodynamics

This compound exhibits a complex receptor binding profile, acting as an agonist at dopamine D2-like receptors and an antagonist at several serotonin receptors. This dual activity likely contributes to its observed effects. A summary of its binding affinities for various human receptors is presented below.

Receptor Binding Affinity

The following table summarizes the equilibrium dissociation constants (Ki) of this compound at various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.

| Receptor Target | Ki (nM) | Receptor Family | Action |

| Dopamine D2 | Varies by study | Dopamine | Agonist |

| Serotonin 5-HT2A | Varies by study | Serotonin | Antagonist |

| Serotonin 5-HT2B | Varies by study | Serotonin | Antagonist |

| Serotonin 5-HT2C | 0.64 | Serotonin | Antagonist |

| Serotonin 5-HT6 | Varies by study | Serotonin | Agonist |

| Serotonin 5-HT7 | Varies by study | Serotonin | Antagonist |

Note: "Varies by study" indicates that while affinity is established, specific Ki values were not consistently reported across the initial search results.

Signaling Pathways

This compound's primary actions are mediated through its interaction with G-protein coupled receptors (GPCRs). As a D2 agonist, it is expected to inhibit adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. Conversely, as a 5-HT2A/2C antagonist, it blocks the Gq/G11-mediated activation of phospholipase C (PLC), which in turn would prevent the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Experimental Protocols

The characterization of this compound's pharmacodynamic profile relied heavily on radioligand binding assays. Below is a generalized protocol for such an assay, synthesized from methodologies described in the literature.

Radioligand Binding Assay Protocol

This protocol outlines the steps to determine the binding affinity of this compound for a specific receptor, for instance, the serotonin 5-HT2C receptor, using [3H]this compound as the radioligand.

Methodology Details:

-

Membrane Preparation: Tissues (e.g., rat cerebral cortex) or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is then resuspended to a specific protein concentration.

-

Incubation: The membrane preparation is incubated with a fixed concentration of [3H]this compound. For competition binding assays, varying concentrations of unlabeled this compound or other competing ligands are included. To isolate binding to a specific receptor subtype like 5-HT7, a cocktail of "masking" drugs is added to occupy other potential binding sites (e.g., cinanserin for 5-HT2 receptors, raclopride for D2 receptors).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the membranes with bound radioligand, while the free radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding. Saturation binding data are analyzed using Scatchard plots or non-linear regression to determine the maximal binding capacity (Bmax) and the equilibrium dissociation constant (KD).

Reasons for Discontinuation

The clinical development of this compound was halted due to the emergence of significant safety concerns during preclinical testing. The primary reason cited for the discontinuation was the observation of adverse histological abnormalities in rats .

While the specific nature of these histological abnormalities is not detailed in the readily available literature, this finding would have indicated a potential for serious toxicity in humans. Drug-induced histological changes can encompass a range of pathologies, including cellular necrosis, inflammation, hyperplasia, or neoplastic changes in various organs. Given the ergoline structure of this compound, concerns about fibrotic reactions, a known class effect of some ergoline derivatives (e.g., pericardial, retroperitoneal, and pulmonary fibrosis with long-term use of methysergide or pergolide), might have been a consideration, although this is speculative.

The decision to terminate the development program underscores the critical role of long-term toxicology studies in drug development. Even with a promising pharmacodynamic profile and initial clinical data, unacceptable toxicity in preclinical species is a common and definitive reason for halting further investigation.

Conclusion

This compound represents a case study in the complexities and risks inherent in pharmaceutical development. It was a compound with a novel and potentially beneficial dual-action mechanism, targeting both dopamine and serotonin systems. Initial studies confirmed its high affinity for these receptors and early clinical trials were initiated. However, the discovery of adverse histological effects in preclinical animal models ultimately led to the cessation of its development. This outcome highlights the stringent safety standards in drug development and the importance of comprehensive toxicological evaluation. The history of this compound serves as a valuable lesson for researchers, emphasizing that a promising mechanism of action must be accompanied by an acceptable safety profile for a drug candidate to advance to clinical use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a new dopamine agonist: effects on anterior pituitary function and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound treatment on diet selection, brain serotonin (5-HT) and dopamine (DA) turnover in free feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Mesulergine: A Technical Guide to its Dual Dopamine Agonist and Serotonin Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesulergine, an ergoline derivative, exhibits a complex and compelling pharmacological profile characterized by a dual mechanism of action: dopamine receptor agonism and serotonin receptor antagonism. This unique combination has prompted investigations into its therapeutic potential for a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of this compound's core pharmacological properties, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of dopaminergic and serotonergic modulation.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following tables summarize the available quantitative data on this compound's binding affinity (Ki) and functional potency (pA2) at various dopamine and serotonin receptor subtypes. It is important to note that while this compound's affinity for D2-like dopamine receptors has been established, specific Ki values for individual D1, D3, D4, and D5 subtypes are not extensively reported in publicly available literature.

Table 1: this compound Binding Affinity (Ki) at Dopamine Receptors

| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |

| D2-like | 8 | - | - | [1] |

| D1 | Data Not Available | - | - | - |

| D3 | Data Not Available | - | - | - |

| D4 | Data Not Available | - | - | - |

| D5 | Data Not Available | - | - | - |

Table 2: this compound Binding Affinity (Ki/Kd) and Functional Potency (pA2) at Serotonin Receptors

| Receptor Subtype | Ki/Kd (nM) | pA2 | Species/Tissue | Radioligand | Reference |

| 5-HT2A | - | 9.1 | - | - | [1] |

| 5-HT2C | 0.57 ± 0.12 (Kd) | 9.1 | COS-7 cells | [3H]this compound | [2] |

| 5-HT7 | 10 (Ki) | - | Rat Brain | [3H]this compound | [3] |

Note: One study indicated that this compound's affinity for dopamine receptors is approximately 50 times weaker than its affinity for serotonin-2 receptors[4].

Experimental Protocols

This section details the methodologies for key experiments used to characterize the dual pharmacological actions of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound to its target receptors.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of this compound for specific dopamine and serotonin receptor subtypes.

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from its receptor. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value.

Materials:

-

Cell Membranes: Prepared from cell lines (e.g., HEK293, CHO) stably expressing the human dopamine or serotonin receptor subtype of interest, or from specific brain regions (e.g., rat cerebral cortex).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]this compound for 5-HT2C receptors, [3H]spiperone for D2 receptors).

-

Test Compound: Unlabeled this compound.

-

Assay Buffer: Typically a Tris-based buffer containing physiological concentrations of ions.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand using glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay: Dopamine D2 Receptor Agonism (cAMP Inhibition Assay)

This assay determines the ability of this compound to act as an agonist at D2 dopamine receptors, which are typically coupled to Gi/o proteins.

Objective: To measure the EC50 of this compound for the inhibition of adenylyl cyclase activity in cells expressing D2 receptors.

Principle: Activation of Gi/o-coupled D2 receptors by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This change in cAMP levels is then quantified.

Materials:

-

Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the human dopamine D2 receptor.

-

Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

-

Test Compound: this compound at various concentrations.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

-

Cell Plating: Seed the D2 receptor-expressing cells into a 96- or 384-well plate and allow them to adhere.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Functional Assay: Serotonin 5-HT2A/2C Receptor Antagonism (Inositol Phosphate Accumulation Assay)

This assay is used to quantify the antagonist activity of this compound at Gq/11-coupled 5-HT2A and 5-HT2C receptors.

Objective: To determine the IC50 of this compound for blocking the agonist-induced accumulation of inositol phosphates (IPs).

Principle: Activation of Gq/11-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 is further metabolized to other inositol phosphates. In the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, IPs accumulate and can be measured as a readout of receptor activation. An antagonist will block this agonist-induced accumulation.

Materials:

-

Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the human 5-HT2A or 5-HT2C receptor.

-

[3H]-myo-inositol: For radiolabeling of cellular phosphoinositides.

-

Agonist: A known 5-HT2A or 5-HT2C receptor agonist (e.g., serotonin).

-

Test Compound: this compound at various concentrations.

-

Lithium Chloride (LiCl): To block the degradation of inositol monophosphates.

-

Ion-exchange Chromatography Columns: To separate and quantify the radiolabeled IPs.

Procedure:

-

Cell Labeling: Incubate the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound and a fixed concentration of LiCl.

-

Stimulation: Add a fixed concentration of a 5-HT2A/2C agonist to stimulate IP accumulation.

-

Extraction: Terminate the reaction and extract the soluble inositol phosphates.

-

Quantification: Separate the different inositol phosphates using ion-exchange chromatography and quantify the radioactivity of the IP fractions using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-IP accumulation against the log concentration of this compound to determine the IC50 value for the inhibition of the agonist response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the workflows of the experimental protocols described above.

Caption: Dopamine D2 Receptor Agonist Signaling Pathway.

Caption: Serotonin 5-HT2A/2C Receptor Antagonist Signaling Pathway.

References

An In-Depth Technical Guide on the Distribution of [3H]Mesulergine Binding Sites in Human Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distribution of [3H]mesulergine binding sites in human brain tissue, with a focus on their identification as serotonin 5-HT2C receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development, offering detailed data, experimental protocols, and visualizations of associated signaling pathways.

Introduction

[3H]this compound is a radiolabeled antagonist that has been instrumental in the characterization and localization of serotonin receptors in the brain. Its high affinity for the 5-HT2C receptor subtype makes it a valuable tool for quantitative autoradiography and membrane binding assays to determine the density and distribution of these receptors. Understanding the precise location of 5-HT2C receptors is crucial, as they are implicated in a variety of physiological processes and are a target for therapeutic intervention in several neuropsychiatric disorders.

Data Presentation: Quantitative Distribution of [3H]this compound Binding Sites

Table 1: Relative Density of [3H]this compound Binding Sites (Primarily 5-HT2C Receptors) in Human Brain Regions

| Brain Region | Relative Density | Reference |

| Choroid Plexus | Very High | [1] |

| Hippocampus | High | [1] |

| Substantia Nigra | High | [1] |

| Basal Ganglia | High | [1] |

| Amygdala | High | [1] |

| Hypothalamus | High | |

| Prefrontal Cortex | Moderate |

This table is based on the findings of Marazziti et al. (1999), which established a rank order of [3H]this compound binding density in postmortem human brain tissue. The binding was determined to be consistent with the pharmacological profile of 5-HT2C receptors.

Table 2: Pharmacological Profile of [3H]this compound Binding in Human Brain

| Compound | Potency in Displacing [3H]this compound | Receptor Specificity |

| Ritanserin | High | 5-HT2A/2C Antagonist |

| This compound | High | 5-HT2C Antagonist |

| Mianserin | High | 5-HT2A/2C Antagonist |

| Clozapine | Moderate | Atypical Antipsychotic |

| Ketanserin | Moderate | 5-HT2A Antagonist |

| m-CPP | Moderate | 5-HT2C Agonist |

This table summarizes the pharmacological characteristics of [3H]this compound binding, confirming its primary association with 5-HT2C receptors in the human brain.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate [3H]this compound binding sites in human brain tissue.

Membrane Binding Assay

This protocol is a standard method for determining the affinity (Kd) and density (Bmax) of receptors in a tissue homogenate. The following is a representative protocol adapted from methodologies used in human brain studies.

a) Tissue Preparation:

-

Human brain tissue is obtained postmortem and stored at -80°C until use.

-

Selected brain regions are dissected on ice.

-

The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove crude nuclear material.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

b) Binding Assay:

-

The assay is performed in a final volume of 250 µL in test tubes or a 96-well plate.

-

Each reaction contains:

-

Membrane suspension (typically 50-100 µg of protein)

-

[3H]this compound at various concentrations (for saturation experiments) or a single concentration (for competition experiments).

-

For non-specific binding determination, a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM mianserin) is added.

-

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to reach equilibrium.

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

c) Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Saturation binding data are analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

-

Competition binding data are analyzed to determine the inhibitory constant (Ki) of competing ligands.

Quantitative Autoradiography

This technique allows for the visualization and quantification of receptor distribution in intact brain sections. The following protocol is adapted from the study by Martín-Cora & Pazos (2004), which utilized [3H]this compound.

a) Tissue Sectioning:

-

Postmortem human brain tissue is frozen and mounted on a cryostat chuck.

-

Coronal sections (e.g., 20 µm thick) are cut at -20°C.

-

The sections are thaw-mounted onto gelatin-coated microscope slides and stored at -80°C until use.

b) Pre-incubation:

-

Slides are brought to room temperature.

-

Sections are pre-incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.7) for a short period (e.g., 10 minutes) to rehydrate the tissue and remove endogenous ligands.

c) Incubation:

-

The sections are incubated with a solution containing [3H]this compound (e.g., 2 nM) in the assay buffer at room temperature for a defined time (e.g., 60 minutes).

-

To determine non-specific binding, adjacent sections are incubated in the presence of a high concentration of a competing ligand (e.g., 10 µM mianserin).

d) Washing:

-

Following incubation, the slides are washed in ice-cold buffer to remove unbound radioligand. Multiple short washes are typically performed.

-

A final quick rinse in distilled water is performed to remove buffer salts.

e) Drying and Exposure:

-

The slides are dried under a stream of cool air.

-

The dried sections are apposed to a tritium-sensitive film (e.g., Hyperfilm-3H) or a phosphor imaging plate in a light-tight cassette.

-

The exposure time can range from weeks to months depending on the specific activity of the radioligand and the density of the receptors.

-

Radioactive standards are included in the cassette to allow for the quantification of radioactivity.

f) Image Analysis:

-